

# Application Notes and Protocols for Preclinical Pharmacokinetic Studies of Cabotegravir

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## Compound of Interest

Compound Name: Cabotegravir Sodium

Cat. No.: B8818010

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Cabotegravir is an integrase strand transfer inhibitor (INSTI) developed for the treatment and prevention of HIV-1 infection. It is available as both an oral tablet and a long-acting injectable (LAI) nanosuspension. Preclinical pharmacokinetic (PK) studies in various animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of cabotegravir, and for predicting its pharmacokinetic profile in humans. These notes provide an overview of commonly used animal models and detailed protocols for conducting preclinical PK studies.

## Animal Models in Cabotegravir Pharmacokinetic Studies

Several animal species have been utilized to evaluate the pharmacokinetics of cabotegravir, each offering unique advantages for specific research questions.

- Non-human primates (Macaques): Rhesus (*Macaca mulatta*) and pigtail macaques (*Macaca nemestrina*) are frequently used due to their physiological and metabolic similarities to humans.<sup>[1][2][3]</sup> They are particularly valuable for studying the long-acting injectable formulations of cabotegravir and for correlating plasma concentrations with protection against simian-human immunodeficiency virus (SHIV) challenge.<sup>[3][4]</sup>

- Rats: Sprague-Dawley and Wistar Han rats are commonly employed for initial pharmacokinetic screening, dose-ranging studies, and metabolism studies.[\[5\]](#)[\[6\]](#) Their smaller size and cost-effectiveness make them suitable for higher throughput screening.
- Mice: Mouse models, such as BALB/c and C57BL/6J, are often used in specialized studies, including investigations into drug distribution in specific tissues and pharmacokinetic studies in pregnant models.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Data Presentation: Pharmacokinetic Parameters of Cabotegravir in Preclinical Models

The following tables summarize key pharmacokinetic parameters of cabotegravir observed in different animal models and formulations.

Table 1: Pharmacokinetics of Long-Acting Injectable Cabotegravir (CAB-LA) in Rhesus Macaques

Dose	Formulation	Cmax (µg/mL)	Tmax (days)	Half-life (days)	AUC (day*µg/mL)	Reference(s)
50 mg/kg	Nanosuspension	~2.58 (at challenge)	~7	8.4 - 9.6	Not Reported	<a href="#">[2]</a>
45 mg/kg	Prodrug (NMCAB)	Not Reported	4	34 - 36	Increased 1.6-fold vs CAB-LA	<a href="#">[1]</a>

Table 2: Pharmacokinetics of Oral Cabotegravir in Pregnant Mice (C57BL/6J)

Dose (mg/kg/day)	Cmax at 1h (ng/mL)	Trough at 24h (ng/mL)	Reference(s)
0.5	44.9	0.050	<a href="#">[9]</a>
1.5	480.5	59.9	<a href="#">[9]</a>
5	3583	112.4	<a href="#">[9]</a>

Table 3: Pharmacokinetics of Cabotegravir in Rats

Dose	Formulation	Cmax (µg/mL)	Tmax (h)	Reference(s)		:---	:---	:---	:---		Not Specified	Not Specified
78.401	1.50	[5]										

## Experimental Protocols

### Protocol 1: Intramuscular Administration of Cabotegravir LAI in Rhesus Macaques

This protocol describes the intramuscular (IM) administration of the long-acting injectable formulation of cabotegravir to rhesus macaques.

#### Materials:

- Cabotegravir long-acting injectable nanosuspension (e.g., 200 mg/mL)
- Sterile syringes (e.g., 1-3 mL)
- Sterile needles (e.g., 21-23 gauge, 1-1.5 inch)
- 70% Isopropyl alcohol swabs
- Animal clippers
- Appropriate animal restraint equipment

#### Procedure:

- Animal Preparation:
  - Acclimatize the animal to handling and restraint procedures.
  - On the day of dosing, sedate the animal according to the institution's approved veterinary protocol.
  - Shave the fur at the injection site (e.g., gluteal or quadriceps muscle) to ensure clear visibility.

- Cleanse the injection site with a 70% isopropyl alcohol swab and allow it to air dry.
- Drug Preparation and Administration:
  - Gently swirl the cabotegravir vial to ensure a uniform suspension. Do not shake vigorously.
  - Using a sterile syringe and needle, withdraw the calculated dose volume. Doses are typically based on the animal's body weight (e.g., 50 mg/kg).[2]
  - Administer the injection deep into the selected muscle mass.
  - Inject the formulation slowly and steadily to minimize discomfort and leakage.
  - Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.
- Post-Administration Monitoring:
  - Monitor the animal for any immediate adverse reactions at the injection site (e.g., swelling, redness, signs of pain).
  - Return the animal to its housing and monitor its recovery from sedation.
  - Observe the animal regularly for any long-term injection site reactions or changes in behavior.

## Protocol 2: Oral Gavage Administration of Cabotegravir in Mice

This protocol details the procedure for administering an oral formulation of cabotegravir to mice via gavage.

Materials:

- Cabotegravir powder
- Vehicle (e.g., distilled water)[9]

- Balance and weighing supplies
- Sonicator
- Flexible feeding tube (gavage needle) appropriate for the size of the mouse
- Syringe (e.g., 1 mL)
- Animal scale

Procedure:

- Formulation Preparation:
  - Accurately weigh the required amount of cabotegravir powder.
  - Suspend the powder in the appropriate volume of distilled water to achieve the desired concentration for dosing.
  - Sonicate the suspension for approximately 10 minutes to ensure homogeneity.[9] Prepare the formulation fresh just prior to administration.
- Dosing:
  - Weigh the mouse to determine the correct dose volume.
  - Gently restrain the mouse.
  - Attach the gavage needle to the syringe filled with the cabotegravir suspension.
  - Carefully insert the tip of the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
  - Slowly administer the dose.
  - Withdraw the gavage needle gently.
- Post-Dosing Observation:

- Return the mouse to its cage and monitor for any signs of distress or adverse effects.

## Protocol 3: Blood Sample Collection for Pharmacokinetic Analysis

This protocol outlines the procedure for collecting blood samples from animal models for the quantification of cabotegravir concentrations.

### Materials:

- Blood collection tubes (e.g., containing K2 EDTA anticoagulant)
- Appropriate gauge needles and syringes or butterfly catheters
- Centrifuge
- Pipettes and storage vials (e.g., cryovials)
- Ice

### Procedure:

- Sample Collection:
  - At predetermined time points post-dosing, collect blood samples from an appropriate site (e.g., femoral vein in macaques, saphenous or tail vein in rodents).
  - Collect the required volume of blood into tubes containing anticoagulant.
  - Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
  - Place the collected blood samples on ice immediately.
- Plasma Processing:
  - Centrifuge the blood samples at approximately 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma.

- Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
- Transfer the plasma into labeled cryovials.
- Sample Storage:
  - Store the plasma samples at -80°C until analysis.

## Protocol 4: Quantification of Cabotegravir in Plasma by LC-MS/MS

This protocol provides a general method for the analysis of cabotegravir in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Instrumentation:

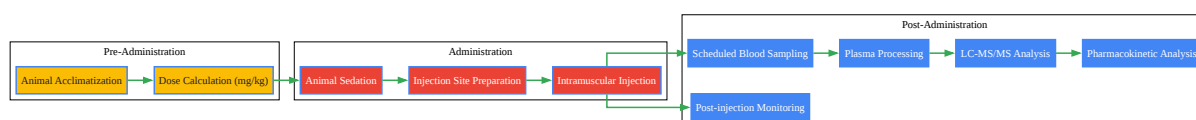
- LC-MS/MS system (e.g., UPLC coupled with a triple quadrupole mass spectrometer)[[1](#)]
- Analytical column (e.g., C18 column)[[10](#)]
- Mobile phases (e.g., methanol and 0.1% formic acid in water)[[10](#)]
- Acetonitrile
- Internal standard (IS) (e.g., a stable isotope-labeled cabotegravir)
- Plasma samples, calibration standards, and quality control samples

Procedure:

- Sample Preparation (Protein Precipitation):[[5](#)]
  - To a 100 µL aliquot of plasma sample, standard, or quality control, add an appropriate volume of internal standard solution.
  - Add 200-300 µL of cold acetonitrile to precipitate the plasma proteins.
  - Vortex the mixture for 1-2 minutes.

- Centrifuge at high speed (e.g.,  $>10,000 \times g$ ) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or vial for analysis.
- LC-MS/MS Analysis:
  - Inject an aliquot of the prepared sample onto the LC-MS/MS system.
  - Perform chromatographic separation using a suitable gradient elution program with the specified mobile phases.
  - Detect cabotegravir and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor to product ion transitions for cabotegravir are typically monitored.<sup>[10]</sup>
- Data Analysis:
  - Quantify the concentration of cabotegravir in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

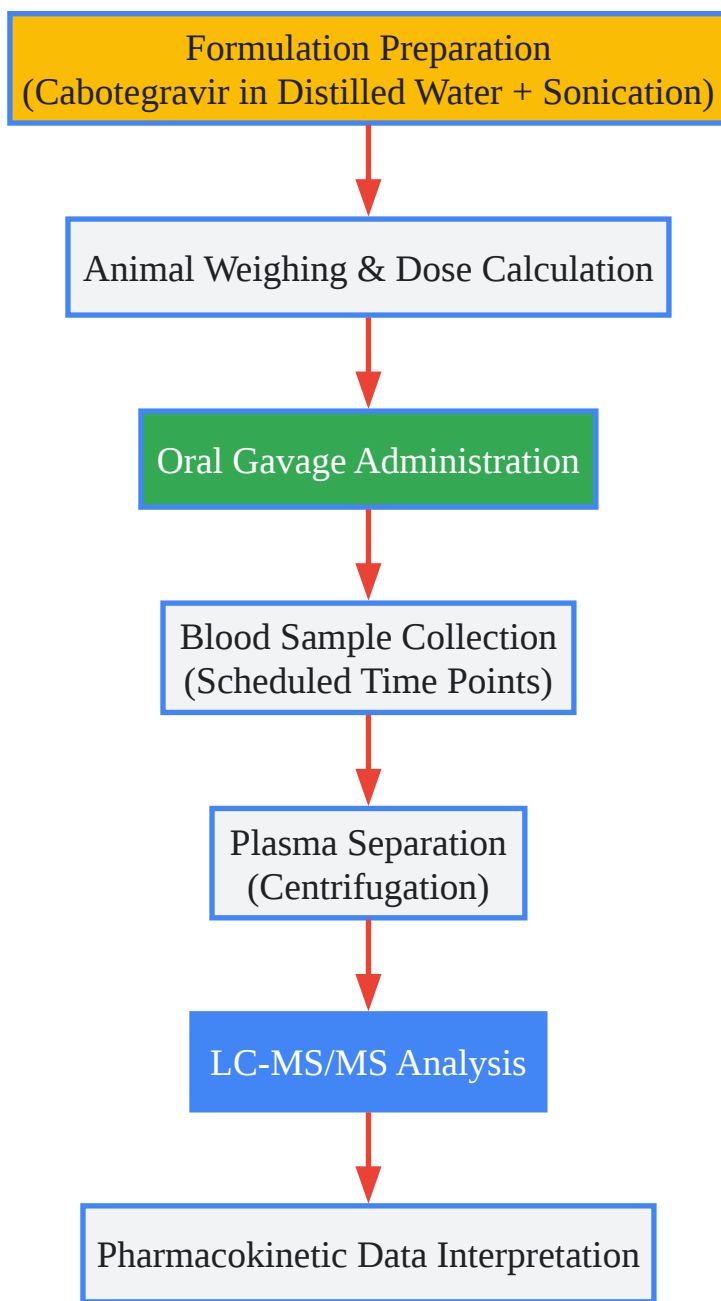
## Visualizations



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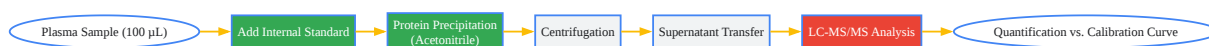
Caption: Workflow for an intramuscular pharmacokinetic study of cabotegravir.





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Caption: Workflow for an oral gavage pharmacokinetic study of cabotegravir.



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Caption: Workflow for the bioanalytical quantification of cabotegravir in plasma.

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